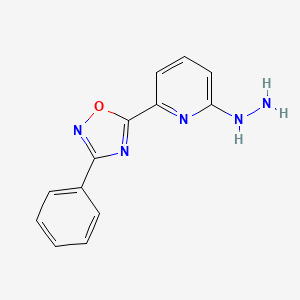

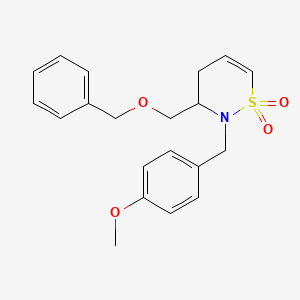

4-(isopropylthio)-N-(4-phenylthiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiazole, which is a heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiazole derivatives have been studied for their potential biological activities .

Synthesis Analysis

Thiazole derivatives can be synthesized through a variety of methods, often involving the reaction of an alpha-haloketone with thiourea . The exact method for synthesizing this specific compound isn’t available in the sources I found.Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using techniques such as NMR and MS spectral analysis . These techniques can provide information about the arrangement of atoms in the molecule and the types of functional groups present.Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out. Some thiazole derivatives have been found to exhibit antimycobacterial activities .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Techniques such as NMR and MS spectral analysis can provide information about these properties .Applications De Recherche Scientifique

Heterocyclic Synthesis

Research has demonstrated the compound's utility in the synthesis of heterocyclic compounds, contributing to the development of novel chemical entities. For example, thiophenylhydrazonoacetates have been used in heterocyclic synthesis to yield a range of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's versatility in creating structurally diverse molecules (Mohareb et al., 2004).

Antiviral Activity

A notable application involves the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. This work illustrates the compound's potential as a scaffold for developing antiviral agents (Hebishy et al., 2020).

Anticancer Evaluation

The synthesis of metal complexes with 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide derivatives has been explored, demonstrating significant antitumor activity against human colon carcinoma cells. This research underscores the compound's application in the development of new anticancer agents (Rizk et al., 2021).

Polymer Chemistry

In polymer chemistry, the compound serves as a building block for synthesizing well-defined aramides and block copolymers, highlighting its role in creating materials with potential applications in various industries (Yokozawa et al., 2002).

Antimicrobial and Antitubercular Agents

Further, novel 4-isopropylthiazol-4-phenyl-1,2,4-triazole derivatives have been synthesized and evaluated as potential antimicrobial and antitubercular agents. These studies reveal the compound's relevance in addressing infectious diseases (Kumar et al., 2012).

Mécanisme D'action

The mechanism of action of thiazole derivatives can depend on their specific chemical structure and the biological system in which they are acting. Some thiazole derivatives have been found to inhibit the growth of Mycobacterium tuberculosis, possibly by interacting with the pantothenate synthetase of Mtb .

Orientations Futures

Propriétés

IUPAC Name |

N-(4-phenyl-1,3-thiazol-2-yl)-4-propan-2-ylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2OS2/c1-13(2)24-16-10-8-15(9-11-16)18(22)21-19-20-17(12-23-19)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJQPSFVELVRIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)

![2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2894040.png)

![2-{[1-(thiophene-2-sulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole](/img/structure/B2894041.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl methanesulfonate](/img/structure/B2894044.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2894047.png)

![2-ethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2894048.png)

![1-(Chloromethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B2894051.png)

![3-(4-methoxyphenyl)-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]propanamide](/img/structure/B2894055.png)